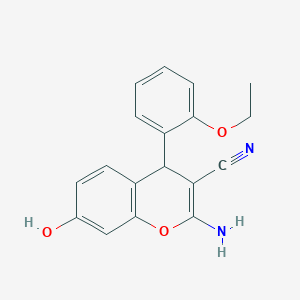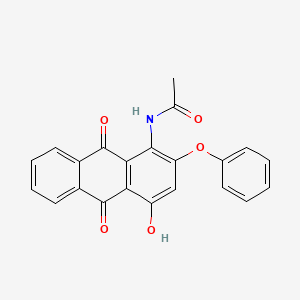![molecular formula C18H14F3N3O2 B14942305 1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942305.png)
1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furylmethyl and trifluoromethylphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
類似化合物との比較
Similar Compounds
Pyrazolopyridines: Other compounds in this class may share similar structural features and biological activities.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group may exhibit similar chemical properties.
Uniqueness
The uniqueness of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
特性
分子式 |
C18H14F3N3O2 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)12-5-3-11(4-6-12)14-8-16(25)23-17-15(14)9-22-24(17)10-13-2-1-7-26-13/h1-7,9,14H,8,10H2,(H,23,25) |
InChIキー |
QEKRISKDBGMGQW-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)


![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)


![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)

![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)
